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Compound of Interest

Compound Name: P-[(1-Oxoallyl)amino]benzoic acid

Cat. No.: B095305

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis
of P-[(1-Oxoallyl)amino]benzoic acid, also known as N-Acryloyl-p-aminobenzoic acid. This
compound is of significant interest in various fields, including polymer chemistry and drug
development, due to its reactive vinyl group and the biological relevance of the p-aminobenzoic
acid moiety. This guide details the key spectroscopic data, experimental protocols, and
structural characterization of this molecule.

Chemical Structure and Properties

P-[(1-Oxoallyl)amino]benzoic acid is a derivative of p-aminobenzoic acid where the amino
group is acylated with an acryloyl group.

Chemical Structure:
Caption: Chemical structure of P-[(1-Oxoallyl)amino]benzoic acid.

Table 1: Physical and Chemical Properties
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Property Value
Molecular Formula C10H9NOs3
Molecular Weight 191.18 g/mol

Melting Point

242-243 °C[1]

Alternate Name

N-Acryloyl-p-aminobenzoic acid

Spectroscopic Data

The following tables summarize the key spectroscopic data for P-[(1-Oxoallyl)amino]benzoic
acid, providing a detailed fingerprint for its identification and characterization.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm~?)

Assignment

N-H and O-H stretching (Amide and Carboxylic

3210 _
Acid)[1]
1670 C=0 stretching (Amide I)[1]
o ~1700 (C=0, Carboxylic Acid), ~1630 (C=C,
Anticipated

Vinyl), ~1600, ~1495 (C=C, Aromatic)

Table 3: *H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: Trifluoroacetic Acid (TFA) with Tetramethylsilane (TMS) as internal standard[1]
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J, Assignment
(3, ppm)
Hz)
Jcis = 3.8, Jtrans o
5.97 dd 1H . Vinylic Proton
6.57-6.67 m 2H - Vinylic Protons
Aromatic Protons
7.73 d 2H 8.2
(ortho to -NHCO)
Aromatic Protons
8.20 d 2H 8.2

(ortho to -COOH)

Table 4: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

No experimental data found in the searched literature. Predicted chemical shifts are provided

for reference.

Chemical Shift (6, ppm)

Assignment

~128-132 Vinylic Carbons

~118-145 Aromatic Carbons

~165 Amide Carbonyl Carbon

~170 Carboxylic Acid Carbonyl Carbon

Table 5: Mass Spectrometry (MS) Data

No experimental data found in the searched literature. Predicted m/z values are provided for

reference.
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lon Predicted m/z
[M]+ 191.06
[M+H]+ 192.06
[M+Na]+ 214.05

Experimental Protocols
Synthesis of P-[(1-Oxoallyl)amino]benzoic acid

The synthesis of P-[(1-Oxoallyl)amino]benzoic acid is typically achieved through the
Schotten-Baumann reaction, which involves the acylation of p-aminobenzoic acid with acryloyl
chloride.

Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis of P-[(1-Oxoallyl)amino]benzoic acid.
Detailed Protocol:

e A suspension of p-aminobenzoic acid (0.1 mol), pyridine (0.02 mol), and hydroquinone
(0.005 mol) in dry benzene (100 mL) is prepared in a flask equipped with a stirrer,
thermometer, and dropping funnel.

e The mixture is cooled to 0°C.

e A solution of acryloyl chloride (0.1 mol) in dry benzene (100 mL) is added dropwise over a
period of 30 minutes while maintaining the temperature at 0°C.

 After the addition is complete, the reaction mixture is refluxed for 4 hours.
 After cooling, the solid product is collected by filtration.

e The crude product is washed with cold dilute HCI (4 M) to remove any unreacted p-
aminobenzoic acid.

e The final product is purified by recrystallization from ethanol.
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Spectroscopic Analysis

Diagram 2: Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of the synthesized compound.

Methodologies:

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared
(FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an
Attenuated Total Reflectance (ATR) accessory.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are recorded
on a high-field NMR spectrometer. The sample is dissolved in a suitable deuterated solvent
(e.g., DMSO-ds, CDCIs, or as reported, TFA). Chemical shifts are reported in parts per
million (ppm) relative to an internal standard (e.g., TMS).

Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques
such as Electrospray lonization (ESI) or Electron Impact (El) to determine the molecular
weight and fragmentation pattern of the compound.

Interpretation of Spectroscopic Data

The spectroscopic data provides key insights into the molecular structure of P-[(1-

Oxoallyl)amino]benzoic acid.

IR Spectrum: The presence of the N-H and O-H stretching bands confirms the amide and
carboxylic acid functional groups. The strong carbonyl absorption for the amide is a key
indicator of successful acylation.

'H NMR Spectrum: The signals in the vinylic region (5.9-6.7 ppm) are characteristic of the
acryloyl group. The two doublets in the aromatic region confirm the para-substitution pattern
of the benzene ring. The downfield shift of the aromatic protons compared to p-aminobenzoic
acid is consistent with the electron-withdrawing effect of the newly formed amide group.

13C NMR Spectrum (Predicted): The predicted spectrum would show distinct signals for the
vinylic, aromatic, and carbonyl carbons, providing further confirmation of the molecular
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structure.

e Mass Spectrum (Predicted): The mass spectrum would show a molecular ion peak
corresponding to the molecular weight of the compound, confirming its elemental
composition.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic analysis of P-[(1-
Oxoallyl)amino]benzoic acid. The provided data and protocols are essential for the
unambiguous identification, characterization, and quality control of this important chemical
compound in research and development settings. While experimental 3C NMR and mass
spectrometry data were not available in the reviewed literature, the provided information from
IR and *H NMR, combined with the detailed synthesis protocol, offers a robust foundation for
scientists working with this molecule. It is recommended that researchers generate 3C NMR
and mass spectrometry data for their synthesized samples to complete the full spectroscopic
characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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